1,5,6-Trichloroacenaphthene
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Overview
Description
1,5,6-Trichloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms attached to the acenaphthylene structure, making it a significant molecule in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trichloroacenaphthene typically involves the chlorination of acenaphthene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous chlorination of acenaphthene in a reactor, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trichloroacenaphthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated acenaphthenequinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated acenaphthenequinones.
Reduction: Less chlorinated acenaphthenes.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
1,5,6-Trichloroacenaphthene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,6-Trichloroacenaphthene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichloroacenaphthylene
- 1,4,5-Trichloroacenaphthylene
- 1,5,6-Tetrachloroacenaphthylene
Uniqueness
1,5,6-Trichloroacenaphthene is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated acenaphthylene derivatives. This uniqueness makes it valuable in targeted chemical synthesis and research applications.
Properties
IUPAC Name |
1,5,6-trichloro-1,2-dihydroacenaphthylene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOYEALOYGTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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